molecular formula C15H10N2O2S B3240653 1-benzenesulfonyl-1H-indole-5-carbonitrile CAS No. 144340-21-6

1-benzenesulfonyl-1H-indole-5-carbonitrile

Cat. No.: B3240653
CAS No.: 144340-21-6
M. Wt: 282.3 g/mol
InChI Key: JAQJCWQKPPYZCW-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C15H10N2O2S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which combines the indole moiety with a benzenesulfonyl group and a carbonitrile group, making it a valuable compound in various scientific research applications .

Preparation Methods

The synthesis of 1-benzenesulfonyl-1H-indole-5-carbonitrile typically involves the reaction of indole derivatives with benzenesulfonyl chloride and a suitable base. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzenesulfonyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted indole derivatives .

Scientific Research Applications

1-Benzenesulfonyl-1H-indole-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzenesulfonyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and regulation .

Comparison with Similar Compounds

1-Benzenesulfonyl-1H-indole-5-carbonitrile can be compared with other similar compounds, such as:

    1-Benzyl-1H-indole-5-carbonitrile: Similar structure but with a benzyl group instead of a benzenesulfonyl group.

    1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Contains a pyrrolo[2,3-b]pyridine moiety instead of an indole moiety.

    3-(Morpholinomethyl)-1H-indole-5-carbonitrile: Contains a morpholinomethyl group instead of a benzenesulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(benzenesulfonyl)indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c16-11-12-6-7-15-13(10-12)8-9-17(15)20(18,19)14-4-2-1-3-5-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQJCWQKPPYZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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